molecular formula C16H11D4FN2O2S B1164872 Atreleuton-d4

Atreleuton-d4

Número de catálogo: B1164872
Peso molecular: 322.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 154355-76-7 (unlabeled)

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anti-Inflammatory Effects

Atreleuton-d4 has been extensively studied for its anti-inflammatory properties. It inhibits the production of leukotrienes, which are lipid mediators involved in inflammatory responses. In clinical trials, treatment with atreleuton has shown significant reductions in leukotriene levels, indicating its potential as an anti-inflammatory agent.

  • Case Study: Atherosclerosis
    A study involving patients with acute coronary syndrome demonstrated that treatment with atreleuton significantly reduced serum leukotriene B4 (LTB4) levels and urinary leukotriene E4 (LTE4) levels. The reduction was dose-dependent and correlated with decreased vascular inflammation and atheroma progression over six months .

2. Cardiovascular Disease Management

This compound's role in managing cardiovascular diseases has been highlighted in several studies. Its ability to inhibit leukotriene synthesis makes it a candidate for preventing adverse cardiovascular events associated with unstable atherosclerotic plaques.

  • Clinical Trial Insights
    In a phase II trial, patients receiving atreleuton exhibited significant decreases in high-sensitivity C-reactive protein (hs-CRP), suggesting a reduction in systemic inflammation . Additionally, follow-up imaging studies indicated that atreleuton treatment was associated with reduced progression of coronary artery disease .

Table 1: Summary of Clinical Findings on this compound

Study ReferencePatient PopulationTreatment DurationKey Findings
Tardif et al. (2010)191 patients with ACS24 weeksSignificant reduction in LTB4 and LTE4 levels
Gaztanaga et al. (2015)52 patients with ACS24 weeksReduced vascular inflammation but no significant change in coronary flow reserve
Matsumoto et al. (2017)Follow-up study6 monthsReduced atheroma progression compared to placebo

Análisis De Reacciones Químicas

Mechanism of Action

Atreleuton-d4 inhibits 5-LO by binding to 5-lipoxygenase-activating protein (FLAP), which prevents arachidonic acid (AA) transfer to 5-LO . This disruption halts the conversion of AA to leukotriene A₄ (LTA₄), a precursor for pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) .

Key Biochemical Steps Inhibited:

  • AA Recruitment: FLAP facilitates AA binding to 5-LO; this compound blocks this interaction .

  • 5-LO Catalysis: Prevents oxygenation of AA to 5-HPETE and subsequent dehydration to LTA₄ .

Inhibition Kinetics and Binding Studies

This compound exhibits high affinity for FLAP, with an IC₅₀ of 6.0 nM in binding assays . In human whole blood, it reduces LTB₄ production with an IC₅₀ (free) of 2.0 nM, demonstrating potent pathway inhibition .

Parameter Value
FLAP Binding IC₅₀6.0 nM
LTB₄ Inhibition (Whole Blood)2.0 nM (free IC₅₀)
Selectivity>100-fold over COX-2

Kinetic studies reveal a non-competitive inhibition mechanism , where this compound binds FLAP allosterically, altering its ability to stabilize 5-LO .

Metabolic Stability and Reactivity

The deuterium labeling in this compound reduces oxidative metabolism via the kinetic isotope effect , prolonging its half-life compared to non-deuterated analogs . Key metabolic pathways include:

  • Hepatic Cytochrome P450 Oxidation: Primarily CYP3A4-mediated.

  • Sulfonation and Glucuronidation: Phase II conjugation reactions.

Stability Data:

  • Thermal Stability: Stable up to 150°C.

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4).

Clinical Pharmacological Effects

Outcome Result
Urine LTE₄ Reduction45–60%
CFVR Change (Transthoracic)Non-significant

Ongoing trials (e.g., PASSIVATE , NCT04601467) aim to evaluate its impact on coronary atheroma progression .

Propiedades

Fórmula molecular

C16H11D4FN2O2S

Peso molecular

322.39

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.